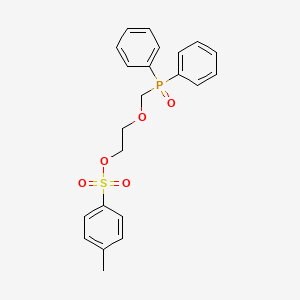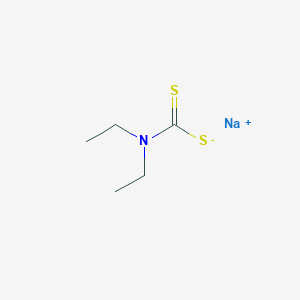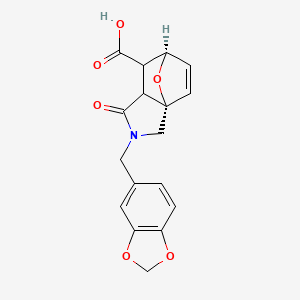
2-(dimethylamino)ethanimidothioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thermus thermophilus ATCC 33923 . This compound is a thermostable trehalose-producing strain. Trehalose is a disaccharide composed of two glucose molecules and is known for its stability and protective properties in various biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of trehalose from Thermus thermophilus ATCC 33923 involves the cultivation of the bacterial strain under specific conditions that promote the production of trehalose. The optimal conditions for trehalose production include a temperature range of 70-75°C, a pH of 7.0-7.5, and the presence of specific nutrients in the growth medium .
Industrial Production Methods: Industrial production of trehalose using Thermus thermophilus ATCC 33923 involves large-scale fermentation processes. The bacterial strain is grown in bioreactors under controlled conditions to maximize trehalose yield. The fermentation broth is then subjected to downstream processing, including cell separation, purification, and crystallization, to obtain pure trehalose .
Analyse Des Réactions Chimiques
Types of Reactions: Thermus thermophilus ATCC 33923 primarily undergoes biochemical reactions related to the synthesis of trehalose. These reactions include the conversion of glucose to trehalose through enzymatic pathways.
Common Reagents and Conditions: The enzymatic synthesis of trehalose involves the use of specific enzymes such as trehalose synthase and trehalose phosphorylase. The reaction conditions typically include optimal temperature and pH, as well as the presence of cofactors and substrates required for enzyme activity .
Major Products Formed: The major product formed from the biochemical reactions involving Thermus thermophilus ATCC 33923 is trehalose. Trehalose is known for its stability and protective properties, making it valuable in various applications .
Applications De Recherche Scientifique
Chemistry: In chemistry, trehalose produced by Thermus thermophilus ATCC 33923 is used as a stabilizing agent for proteins and enzymes. Its ability to protect biomolecules from denaturation and degradation makes it valuable in biochemical and biotechnological research .
Biology: In biological research, trehalose is used to study stress responses in organisms. It is known to protect cells from environmental stresses such as heat, cold, and desiccation. Researchers use trehalose to investigate the mechanisms of stress tolerance in various organisms .
Medicine: In medicine, trehalose has potential therapeutic applications due to its protective properties. It is being explored for use in the treatment of neurodegenerative diseases, where it may help protect neurons from damage. Additionally, trehalose is used in the preservation of biological samples and tissues .
Industry: In the food industry, trehalose is used as a sweetener and stabilizer. Its non-reducing nature and stability make it suitable for use in various food products. Trehalose is also used in the cosmetic industry for its moisturizing and protective properties .
Mécanisme D'action
The mechanism of action of trehalose involves its ability to stabilize proteins and cellular structures. Trehalose forms a protective layer around biomolecules, preventing denaturation and aggregation. It also helps maintain cellular integrity under stress conditions by stabilizing cell membranes and proteins .
Comparaison Avec Des Composés Similaires
Sucrose: Like trehalose, sucrose is a disaccharide composed of glucose and fructose. sucrose is more commonly used as a sweetener in the food industry.
Maltose: Another disaccharide composed of two glucose molecules, maltose is used in brewing and fermentation processes.
Lactose: A disaccharide found in milk, composed of glucose and galactose, lactose is used in the dairy industry.
Uniqueness of Trehalose: Trehalose is unique due to its non-reducing nature and exceptional stability. Unlike other disaccharides, trehalose does not participate in Maillard reactions, making it suitable for use in various applications where stability is crucial. Its protective properties also make it valuable in biological and medical research .
Propriétés
IUPAC Name |
2-(dimethylamino)ethanimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2S/c1-6(2)3-4(5)7/h3H2,1-2H3,(H2,5,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGHFSJGSKEKJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=N)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC(=N)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,4R)-3,6-dimethylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B7782270.png)

![N'-[6-[[amino(pyridin-3-yl)methylidene]amino]pyridin-2-yl]pyridine-3-carboximidamide](/img/structure/B7782289.png)


![2-amino-1-(3-aminopropyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B7782303.png)

![3-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]propanoic acid](/img/structure/B7782317.png)

![(1S,7R)-3-(5-methoxy-1,3-benzothiazol-2-yl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid](/img/structure/B7782336.png)
![(3aS,6R)-1-oxo-2-[1-(propan-2-yl)piperidin-4-yl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B7782343.png)
![(3aS,6R)-2-[1-(ethoxycarbonyl)piperidin-4-yl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B7782350.png)

